![molecular formula C24H26N4O2 B2757273 1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide CAS No. 1251697-26-3](/img/structure/B2757273.png)
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide, also known as PP4C, is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various areas. PP4C is a derivative of piperidine, which is a heterocyclic organic compound containing a nitrogen atom in its ring structure. The chemical structure of PP4C has been designed to target specific biological pathways, making it a promising candidate for drug development.
Applications De Recherche Scientifique
HIV-1 Reverse Transcriptase Inhibitors
Piperidine-4-yl-aminopyrimidines, including compounds related to "1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide," have been explored for their potential as non-nucleoside reverse transcriptase inhibitors (NNRTIs) against HIV-1. The synthesis and structure-activity relationship (SAR) studies of these compounds have shown them to be potent against wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, highlighting their potential in HIV therapy (Tang et al., 2010).
Anticancer and Anti-inflammatory Agents
Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. Among these, certain derivatives have shown promising results as potent analgesic and anti-inflammatory agents, indicating their potential in cancer and inflammation-related therapeutic applications (Rahmouni et al., 2016).
Enzyme Inhibition for Disease Models
Compounds structurally related to "1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide" have been identified as inhibitors of the Met kinase superfamily, with one such compound, BMS-777607, showing efficacy in Met-dependent human gastric carcinoma xenograft models. This highlights the potential use of these compounds in developing treatments for cancers that are reliant on the Met kinase pathway for growth and survival (Schroeder et al., 2009).
Development of Nonpeptidic Inhibitors
Research into the development of orally active nonpeptidic inhibitors of human neutrophil elastase (HNE) has led to the synthesis of compounds including 5-amino-2-phenylpyrimidin-6-ones and their derivatives. These compounds, through their enzyme selectivity and oral efficacy, show promise as treatments for conditions mediated by HNE activity (Ohmoto et al., 2001).
Propriétés
IUPAC Name |
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c29-24(25-14-11-19-7-3-1-4-8-19)20-12-15-28(16-13-20)22-17-23(27-18-26-22)30-21-9-5-2-6-10-21/h1-10,17-18,20H,11-16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGPYBZKYCCRIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NCCC2=CC=CC=C2)C3=CC(=NC=N3)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-phenoxypyrimidin-4-yl)-N-(2-phenylethyl)piperidine-4-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.